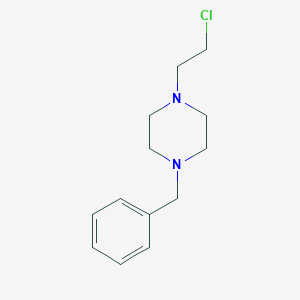

1-Benzyl-4-(2-chloroethyl)piperazine

Description

The Piperazine (B1678402) Scaffold as a Privileged Structure in Drug Discovery

The piperazine moiety is widely recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The prevalence of the piperazine ring in numerous approved drugs is a testament to its utility. scholaris.ca Its advantageous physicochemical properties, such as good water solubility and the ability to exist in a protonated state at physiological pH, contribute to favorable pharmacokinetic profiles of drug candidates. nih.gov

The two nitrogen atoms of the piperazine ring can be independently functionalized, allowing for the precise tuning of a molecule's steric and electronic properties to optimize interactions with a biological target. nih.gov This structural feature is a key reason why piperazine derivatives have been successfully developed for a wide range of therapeutic areas, including as antipsychotic, antidepressant, and anxiolytic agents. nih.gov

Contextualizing 1-Benzyl-4-(2-chloroethyl)piperazine within Piperazine Chemical Space

This compound is a specific derivative within the large family of substituted piperazines. Its structure is characterized by a benzyl (B1604629) group attached to one of the piperazine nitrogens and a 2-chloroethyl group on the other. This particular combination of substituents imparts distinct chemical properties to the molecule. The benzyl group is a common feature in many biologically active compounds, while the 2-chloroethyl group is a reactive alkylating agent, suggesting that this compound is likely a valuable intermediate in the synthesis of more complex molecules.

Below is a data table outlining some of the key chemical properties of this compound and its dihydrochloride (B599025) salt.

| Property | Value | Reference |

| Chemical Name | This compound | researchgate.net |

| CAS Number | 7667-37-0 | nih.govresearchgate.netpharmint.netchemicalbook.com |

| Molecular Formula | C13H19ClN2 | researchgate.net |

| Molecular Weight | 238.76 g/mol | researchgate.net |

| Form | Dihydrochloride salt | nih.govpharmint.netchemicalbook.com |

This table is interactive. Click on the headers to sort the data.

A plausible synthetic route to this compound involves the chlorination of its precursor, 2-(4-benzylpiperazin-1-yl)ethan-1-ol. This transformation can be achieved using various chlorinating agents, with thionyl chloride being a common laboratory reagent for converting alcohols to alkyl chlorides. researchgate.net The reaction of 2-(piperazin-1-yl)ethanols with tosyl chloride has also been shown to yield the corresponding ethyl chlorides. nih.gov

Research Trajectories of Benzyl-Substituted Piperazine Derivatives

The research into benzyl-substituted piperazine derivatives is multifaceted. The parent compound, 1-benzylpiperazine (B3395278) (BZP), has been studied for its stimulant and euphoric effects, and it has been a component of recreational drugs. nih.govecddrepository.org Research on BZP has highlighted its interaction with monoamine pathways in the brain. nih.gov

Beyond the psychoactive properties of BZP, the benzylpiperazine scaffold is a key component in the design of ligands for various biological targets. For instance, novel benzylpiperazine derivatives have been developed as potent σ1 receptor ligands with potential applications in the treatment of chronic pain. acs.org Furthermore, studies have explored the effects of BZP and its metabolites on memory and other neuropharmacological parameters. nih.gov The synthesis of various N-aralkyl-4-benzylpiperazine derivatives continues to be an active area of research, indicating the ongoing interest in this class of compounds for potential therapeutic applications. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(2-chloroethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2/c14-6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOLBVBZWFLGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406298 | |

| Record name | 1-benzyl-4-(2-chloroethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7667-37-0 | |

| Record name | 1-benzyl-4-(2-chloroethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 4 2 Chloroethyl Piperazine and Its Analogues

De Novo Synthesis of the Piperazine (B1678402) Ring System

The de novo synthesis of the piperazine ring provides a foundational approach to constructing the core heterocyclic structure, which can be subsequently modified. Key strategies involve cyclization reactions and the introduction of essential moieties like the N-benzyl group.

Cyclization Reactions Utilizing Bis(2-chloroethyl)amine (B1207034) Precursors

A prevalent method for forming the piperazine ring involves the cyclization of an appropriate aniline (B41778) with bis(2-chloroethyl)amine or its hydrochloride salt. muni.cznih.govchemicalbook.comresearchgate.net This reaction is typically performed at elevated temperatures, often in a solvent or in a fused state without a solvent. researchgate.net For instance, the reaction of a substituted aniline with bis(2-chloroethyl)amine hydrochloride can be carried out in a solvent like diethylene glycol monomethyl ether or diglyme. muni.cz Another approach involves heating the reactants without a solvent to temperatures ranging from 160-250 °C, leading to a cyclization reaction in the molten state. researchgate.net The choice of solvent and reaction conditions can influence the yield and purity of the resulting N-aryl or N-alkyl piperazine. Some methods report yields upwards of 75% with high purity. researchgate.net

The synthesis of N-phenylpiperazine, for example, can be achieved by reacting aniline with bis(2-chloroethyl)amine hydrochloride at temperatures between 180-200 °C without a solvent, with a molar ratio of aniline to bis(2-chloroethyl)amine hydrochloride preferably between 1.0:1.2 and 1.0:1.4. researchgate.net Similarly, 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride can be prepared by the cyclization of 2,3-dichloroaniline (B127971) with bis(2-chloroethyl)amine hydrochloride at temperatures ranging from 120-220 °C, achieving yields of over 59.5%. chemicalbook.com

A related precursor, N,N-bis(2-hydroxyethyl)benzylamine, can be synthesized by reacting benzyl (B1604629) chloride with diethanolamine (B148213). orgsyn.org This intermediate can then be chlorinated using an agent like thionyl chloride to yield N,N-bis(2-chloroethyl)benzylamine, which can subsequently undergo cyclization. orgsyn.orgnih.gov

Table 1: Examples of De Novo Piperazine Synthesis via Cyclization

| Starting Materials | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline, Bis(2-chloroethyl)amine hydrochloride | 180-200 °C, no solvent | N-phenylpiperazine | >75% | researchgate.net |

| 2,3-dichloroaniline, Bis(2-chloroethyl)amine hydrochloride | 120-220 °C, protonic solvent | 1-(2,3-dichlorophenyl)piperazine hydrochloride | >59.5% | chemicalbook.com |

| 3-(trifluoromethyl)aniline, Bis(2-chloroethyl)amine | Not specified | 1-(3-(Trifluoromethyl)phenyl)piperazine | 42% (base form) | muni.cz |

| 2-((2,4-Dimethylphenyl)thio)aniline, bis(2-chloroethyl)amine hydrochloride | N,N-dimethylformamide, 110 °C, 48h | 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine | Not specified | nih.gov |

Strategies for Introducing the N-Benzyl Moiety

The N-benzyl group can be introduced at various stages of the synthesis. One direct approach is the reaction of benzylamine (B48309) with precursors that can form the rest of the piperazine ring. For instance, 1-benzyl-4-piperidone can be synthesized from benzylamine and methyl acrylate (B77674) through a sequence of 1,4-addition, Dieckmann condensation, and hydrolysis decarboxylation, with a reported yield of 78.4%. chemicalbook.com

Alternatively, the benzyl group can be attached to a pre-formed nitrogen-containing acyclic precursor before the cyclization step. A common strategy involves the benzylation of diethanolamine to form N,N-bis(2-hydroxyethyl)benzylamine. orgsyn.orgnih.gov This is typically achieved by reacting diethanolamine with benzyl chloride. To improve yields and minimize by-products such as N,N-dibenzyl-N-(2-hydroxyethyl)amine and N-benzyl-N-(2-benzyloxyethyl)-N-(2-hydroxyethyl)amine, the reaction can be carried out in the presence of a base like sodium carbonate. orgsyn.orgnih.gov The resulting N,N-bis(2-hydroxyethyl)benzylamine can then be chlorinated to N,N-bis(2-chloroethyl)benzylamine, a direct precursor for cyclization to a 1-benzylpiperazine (B3395278) derivative. orgsyn.orgnih.gov

Functionalization of Pre-formed Piperazine Scaffolds

This approach begins with the commercially available piperazine or a simple derivative and introduces the required substituents in subsequent steps. This is often a more modular and versatile route to the target compound and its analogues.

Selective Alkylation and Substitution at Nitrogen Atoms

The selective functionalization of the two nitrogen atoms in the piperazine ring is a critical challenge in the synthesis of unsymmetrically disubstituted piperazines like 1-benzyl-4-(2-chloroethyl)piperazine. Direct mono-N-benzylation of piperazine is a common starting point. This reaction can be complicated by the formation of the 1,4-dibenzylpiperazine (B181160) by-product. orgsyn.org

To achieve selective mono-benzylation, various strategies have been developed. One method involves the reaction of piperazine with benzyl chloride. orgsyn.orgenvironmentclearance.nic.ingoogle.com A procedure described in Organic Syntheses reports the reaction of piperazine hexahydrate and piperazine dihydrochloride (B599025) monohydrate with benzyl chloride in ethanol (B145695) at 65°C, yielding 1-benzylpiperazine dihydrochloride in 93-95% yield, which can then be converted to the free base in 65-75% yield. orgsyn.org Another approach uses a catalyst, such as a nitrogenous amine salt, to facilitate the reaction between piperazine and a benzyl halide. google.com The use of a large excess of piperazine can also favor mono-alkylation. muni.cz

Protecting group strategies are also widely employed to ensure mono-substitution. For example, piperazine can be mono-protected with a group like tert-butyloxycarbonyl (Boc), allowing for the selective alkylation of the unprotected nitrogen. The protecting group is then removed in a subsequent step. nih.gov

Table 2: Methods for Mono-N-Benzylation of Piperazine

| Reagents | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperazine hexahydrate, Piperazine dihydrochloride monohydrate, Benzyl chloride | Ethanol, 65 °C | 1-Benzylpiperazine | 65-75% | orgsyn.org |

| Piperazine, Benzyl chloride | Toluene (B28343), 70 °C, 8 hours | 1-Benzylpiperazine hydrochloride | Not specified | environmentclearance.nic.in |

| Piperazine, Halogenated benzyl | Nitrogenous amine salt catalyst, 0-100 °C | 1-Benzylpiperazine | >95% | google.com |

Introduction of the 2-Chloroethyl Side Chain

Once 1-benzylpiperazine is obtained, the next step is the introduction of the 2-chloroethyl side chain at the N4 position. A common method for this transformation is the alkylation of 1-benzylpiperazine with a suitable two-carbon electrophile containing a chlorine atom or a precursor to it.

One direct approach is the reaction of 1-benzylpiperazine with 1-bromo-2-chloroethane. This reaction introduces the 2-chloroethyl group via nucleophilic substitution. The choice of base and solvent is crucial for the efficiency of this reaction.

An alternative two-step procedure involves the initial reaction of 1-benzylpiperazine with 2-chloroethanol (B45725) to form 1-benzyl-4-(2-hydroxyethyl)piperazine. The resulting alcohol can then be converted to the corresponding chloride by treatment with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. A computational study has investigated the mechanism of the reaction between β-amino alcohols and thionyl chloride, which is relevant to this conversion. researchgate.net

For example, the synthesis of benzyl 4-(2-chloroethyl)piperazine-1-carboxylate, a related compound, demonstrates the feasibility of introducing a chloroethyl group onto a piperazine ring that is already substituted. evitachem.com

Chemo- and Regioselective Synthesis Approaches

Achieving high chemo- and regioselectivity is paramount when dealing with multifunctional molecules like piperazine. The two nitrogen atoms in piperazine have different steric and electronic environments, especially in substituted derivatives, which can be exploited for selective reactions.

For the synthesis of this compound, starting from piperazine, the first step is a regioselective mono-benzylation. As discussed previously, this can be controlled by using specific reaction conditions, stoichiometry, or protecting groups. orgsyn.orgnih.gov The protonation of piperazine to form a piperazine-1-ium cation is a simple method to protect one nitrogen atom, thereby directing the substitution to the free nitrogen. nih.gov

Once 1-benzylpiperazine is formed, the subsequent alkylation with a 2-chloroethylating agent is generally regioselective for the remaining secondary amine at the N4 position, as the tertiary amine at the N1 position (bearing the benzyl group) is significantly less nucleophilic.

In cases where unsymmetrical piperazines with substituents on the ring are used, steric hindrance can play a major role in directing incoming groups. For instance, in the monobenzoylation of 2-alkylpiperazines, the reaction can be directed to the less hindered nitrogen atom. While this specific example deals with acylation, the principles of steric hindrance influencing regioselectivity are broadly applicable to alkylation reactions as well.

Industrial Scale Preparation Considerations

The large-scale synthesis of this compound is primarily approached through a two-step sequence, beginning with the formation of a key intermediate, 1-Benzyl-4-(2-hydroxyethyl)piperazine, which is subsequently chlorinated. This method allows for greater control over the reaction and minimizes the formation of undesirable byproducts.

The first step involves the synthesis of 1-benzylpiperazine. On an industrial scale, this is commonly achieved by the reaction of piperazine with benzyl chloride. orgsyn.orgeuropa.eu To favor the formation of the mono-substituted product and prevent the formation of 1,4-dibenzylpiperazine, a significant excess of piperazine is often employed. orgsyn.org The reaction is typically carried out in a suitable solvent, such as toluene, at elevated temperatures. google.com Following the reaction, the excess piperazine is recovered and recycled to improve the process's economic viability. The resulting 1-benzylpiperazine is then isolated, often through distillation under reduced pressure after a neutralization and extraction work-up. orgsyn.org

Alternatively, a one-pot synthesis for monosubstituted piperazines has been developed, which avoids the need for protecting groups and can be catalyzed by metal ions on a solid support, offering a potentially more streamlined industrial process. nih.gov

The subsequent step is the introduction of the 2-hydroxyethyl group to the second nitrogen of 1-benzylpiperazine. This is typically achieved by reacting 1-benzylpiperazine with 2-chloroethanol or ethylene (B1197577) oxide. The reaction with 2-chloroethanol is often carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. A Russian patent describes a similar reaction for a related compound, where 1-(para-chlorobenzhydryl)-piperazine is reacted with 2-chloroethanol in a toluene solution in the presence of triethanolamine. google.com

The final and critical step in the industrial synthesis is the chlorination of the hydroxyl group of 1-Benzyl-4-(2-hydroxyethyl)piperazine. This transformation is most commonly accomplished using a chlorinating agent such as thionyl chloride (SOCl₂). googleapis.comresearchgate.net This reaction is generally efficient and proceeds with good yield. The choice of solvent is crucial to control the reaction temperature and facilitate the removal of byproducts, such as sulfur dioxide and hydrogen chloride gas. Dichloromethane or toluene are often suitable solvents for this transformation. Careful control of the reaction temperature, typically starting at a low temperature and gradually warming, is necessary to prevent side reactions.

The purification of the final product, this compound, on an industrial scale often involves crystallization of its dihydrochloride salt. orgsyn.org This not only purifies the compound but also provides a more stable and easily handled solid form. The free base can be obtained by neutralization of the salt.

A summary of a plausible industrial synthetic route is presented below:

Step 1: Synthesis of 1-Benzylpiperazine

Step 2: Synthesis of 1-Benzyl-4-(2-hydroxyethyl)piperazine

Step 3: Synthesis of this compound

Data Tables

The following tables provide representative data for the key transformations in the industrial synthesis of this compound, based on analogous reactions found in the literature.

Table 1: Industrial Synthesis of 1-Benzylpiperazine

| Parameter | Value | Reference |

| Reactants | Piperazine, Benzyl Chloride | orgsyn.orggoogle.com |

| Solvent | Toluene | google.com |

| Temperature | 70 °C | google.com |

| Reaction Time | 8 hours | google.com |

| Key Process Feature | Use of excess piperazine to favor mono-substitution | orgsyn.org |

| Purification | Distillation under reduced pressure | orgsyn.org |

Table 2: Industrial Synthesis of 1-Benzyl-4-(2-hydroxyethyl)piperazine (Analogous Reaction)

| Parameter | Value | Reference |

| Reactants | 1-(para-chlorobenzhydryl)piperazine, 2-Chloroethanol | google.com |

| Solvent | Toluene | google.com |

| Base | Triethanolamine | google.com |

| Temperature | Boiling | google.com |

| Reaction Time | 12 hours | google.com |

| Yield | Not specified |

Table 3: Industrial Chlorination of Alcohols (Analogous Reaction)

| Parameter | Value | Reference |

| Reactant | N-(2-hydroxyethyl)-N-methyl-β-hydroxy-β-phenylethylamine | googleapis.com |

| Chlorinating Agent | Thionyl Chloride | googleapis.comresearchgate.net |

| Solvent | Dichloromethane or Toluene | |

| Temperature | Controlled, often starting low and warming | |

| Key Process Feature | Efficient conversion of hydroxyl to chloro group | researchgate.net |

| Byproducts | Sulfur dioxide, Hydrogen chloride |

Structure Activity Relationship Sar Studies of 1 Benzyl 4 2 Chloroethyl Piperazine Derivatives

Influence of N-Substitution Patterns on Biological Activity

The nitrogen atoms within the piperazine (B1678402) ring of 1-benzyl-4-(2-chloroethyl)piperazine offer key positions for chemical modification, significantly impacting the molecule's interaction with biological targets. Research into N-substituted piperazine derivatives has revealed that the nature of the substituent on the piperazine nitrogen can dramatically alter the compound's pharmacological profile.

For instance, in a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, the type of substituent on the benzoyl moiety was shown to be a critical determinant of their cytotoxic activity against various cancer cell lines. mdpi.com The synthesis of these compounds involved the reaction of 1-(4-chlorobenzhydryl)piperazine (B1679854) with different acid chlorides, leading to a range of N-substituted analogs. mdpi.com This highlights that even distal modifications to the N-substituent can have a profound effect on the molecule's biological action.

Similarly, studies on other piperazine-containing compounds have demonstrated the importance of the N-substituent. In a series of N-benzyl-4-chlorobenzenesulfonamide derivatives, modifications at the nitrogen atom were achieved by treating the parent compound with various electrophiles. ajphs.com The resulting N-substituted sulfonamides exhibited a range of antimicrobial activities, underscoring the role of the N-substituent in modulating biological effects. ajphs.com

Furthermore, the introduction of different aryl groups on the piperazine nitrogen in a series of 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-amines was investigated for potential acetylcholinesterase (AChE) inhibition. researchgate.net Preliminary docking studies suggested that these N-aryl piperazine moieties could play a key role in binding to the active site of AChE. researchgate.net

The biological activity of piperazine derivatives is also influenced by the nature of the group attached to the other piperazine nitrogen. For example, replacing a piperidine (B6355638) ring with a piperazine ring in certain bioactive compounds has been explored to assess the impact on MAGL (monoacylglycerol lipase) inhibition. unisi.it

The following table summarizes the influence of various N-substituents on the biological activity of piperazine derivatives, based on findings from several studies.

Role of the 2-Chloroethyl Moiety in Ligand-Target Interactions

The 2-chloroethyl group is a reactive moiety that can participate in various chemical transformations, most notably alkylation reactions. In the context of drug design, this group can act as a covalent modifier, forming a permanent bond with the biological target. This irreversible interaction can lead to prolonged or enhanced biological effects.

The synthesis of compounds containing a 2-chloroethyl group often involves the reaction of a precursor with 2-chloroethylamine (B1212225) or a related chloroalkylating agent. rsc.org For instance, the synthesis of 2-(chloromethyl)piperazines has been achieved from their corresponding precursors by reaction with acyl, carbamoyl, or alkyl halides. rsc.org

In the case of this compound, the 2-chloroethyl group is attached to one of the piperazine nitrogens. This positions the reactive group to interact with nucleophilic residues (such as cysteine, histidine, or lysine) in the binding pocket of a target protein. The formation of a covalent bond can lead to irreversible inhibition of the protein's function.

While direct studies on the role of the 2-chloroethyl moiety of this compound in specific ligand-target interactions are not extensively detailed in the provided search results, the general principles of covalent inhibition by chloroethylamines are well-established in medicinal chemistry. The reactivity of this group is a key feature that can be exploited to design targeted covalent inhibitors.

Conformational Analysis and Pharmacophore Mapping

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. Conformational analysis of piperazine derivatives helps to understand their preferred shapes and how these shapes influence their biological activity.

Studies have shown that the piperazine ring can adopt different conformations, such as the typical chair form or a twist-boat conformation. rsc.org The preferred conformation can be influenced by the nature and position of substituents on the ring. rsc.org For example, allylic strain between substituents can force the piperazine ring into a twist-boat conformation. rsc.org In some 2-substituted piperazines, the axial conformation is preferred and can be stabilized by intramolecular hydrogen bonds. nih.gov This conformational preference can control how the molecule binds to its target. nih.gov

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. semanticscholar.org This information is invaluable for designing new molecules with improved potency and selectivity.

A pharmacophore model for a series of inhibitors might include features such as hydrophobic groups, hydrogen bond acceptors, and aromatic rings. semanticscholar.org For instance, a validated pharmacophore model for a set of HIV reverse transcriptase inhibitors included three hydrophobic groups, one aromatic ring group, and a hydrogen-bond acceptor. semanticscholar.org Virtual screening of compound databases using such a pharmacophore model can help identify new lead compounds. semanticscholar.org

The conformational flexibility of piperazine derivatives can be important for their ability to adapt to the binding site of a target protein. nih.gov Molecular dynamics simulations can be used to study this flexibility and how it impacts ligand-target interactions. nih.gov

Computational Approaches to SAR Elucidation (e.g., QSAR, Molecular Docking)

Computational methods are powerful tools for elucidating the structure-activity relationships of drug candidates, including this compound derivatives. These approaches can provide insights into how chemical structure relates to biological activity and can guide the design of new compounds.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds.

For example, 3D-QSAR studies on piperazine derivatives have been conducted to understand their antihistamine and antibradykinin effects. nih.gov These studies correlated electrostatic and steric factors with the antagonistic effect of the compounds. nih.gov In another study, QSAR analysis of piperidine derivatives acting as acetylcholinesterase inhibitors revealed that the inhibitory activity was significantly correlated with a topochemical index. nih.gov

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a target protein. nih.gov This method can help to visualize how a ligand interacts with the amino acid residues in the binding site and can provide insights into the molecular basis of its activity. nih.govmdpi.com

Docking studies have been used to investigate the binding of piperazine derivatives to a variety of targets, including microbial enzymes, nih.gov topoisomerase II, mdpi.com and acetylcholinesterase. researchgate.net For instance, molecular docking of newly synthesized piperazine derivatives revealed their potential as antimicrobial agents. nih.gov In another study, docking simulations suggested that certain 1,2-benzothiazine derivatives containing a phenylpiperazine moiety could bind to both the DNA-Topo II complex and the minor groove of DNA. mdpi.com

The following table presents examples of computational studies on piperazine derivatives and their key findings.

Pharmacological Targets and Biological Activities of 1 Benzyl 4 2 Chloroethyl Piperazine Analogues

Antineoplastic and Antiproliferative Activities

Analogues of 1-benzyl-4-(2-chloroethyl)piperazine have emerged as a significant pharmacophore in the development of anticancer agents. nih.gov The piperazine (B1678402) scaffold is found in numerous biologically active compounds, demonstrating potent antiproliferative activity against a range of human cancers, including those of the colon, prostate, breast, lung, and leukemia. nih.gov Research has shown that various derivatives can suppress tumor growth and induce cell death through multiple mechanisms. nih.gov For instance, a series of 1-(4-chlorobenzhydryl) piperazine derivatives were synthesized and evaluated for their antiproliferative effects against several human tumor cell lines. researchgate.net Similarly, new ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives showed interesting cytotoxic potential against five different leukemia cell lines. nih.gov

The mechanisms by which piperazine analogues inhibit cancer cell growth are multifaceted. Mechanistic studies have revealed that these compounds can interfere with critical cellular processes necessary for tumor growth and metastasis. nih.gov One key mechanism is the inhibition of crucial signaling pathways implicated in cancer proliferation. e-century.us A specific piperazine-containing compound, identified as C505, was found to potently inhibit the proliferation of human chronic myelogenous leukemia (K562), cervical cancer (HeLa), and gastric adenocarcinoma (AGS) cells with a half-maximal growth inhibitory concentration (GI50) of less than 0.16 µM. e-century.us Further investigation showed that C505 exerts its effects by inhibiting multiple signaling pathways, including the PI3K/AKT pathway, Src family kinases, and the BCR-ABL pathway. e-century.us Additionally, some piperazine analogues function by inhibiting angiogenesis, the process by which tumors form new blood vessels to support their growth. nih.gov

A primary mechanism for the anticancer activity of piperazine analogues is the direct induction of apoptosis, or programmed cell death, in tumor cells. nih.gov This has been demonstrated across a variety of cancer cell lines with different derivatives. For example, the compound 1,4-bis-(4-(1H-benzo[d]imidazol-2-yl-phenyl)) piperazine (BIPP) was shown to induce dose-responsive apoptotic cell death in U937 leukemia cells, with a maximum effect observed at a concentration of 12.8µM. e-century.us The apoptotic mechanism was identified as intrinsic, involving the loss of mitochondrial membrane potential and the release of cytochrome c. e-century.us

Another derivative, 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), was highly cytotoxic to glioblastoma (U87) and cervix cancer (HeLa) cells, inducing apoptosis at a concentration of 40 nM. researchgate.net This was confirmed by the upregulation of intracellular apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax, suggesting that CB01 also acts through the intrinsic mitochondrial signaling pathway. researchgate.net Similarly, a novel piperazine derivative, C505, was found to potently induce caspase-dependent apoptosis in cancer cells. e-century.usnih.gov Further studies on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates also confirmed apoptosis-inducing abilities in breast cancer cells. rsc.org

| Compound/Analogue | Cancer Cell Line(s) | Observed Apoptotic Mechanism |

| BIPP | U937 (Myeloid Leukemia) | Intrinsic pathway: loss of mitochondrial membrane potential, cytochrome c release, caspase activation. e-century.us |

| CB01 | U87 (Glioblastoma), HeLa (Cervical) | Intrinsic pathway: upregulation of cleaved caspase-3, cytochrome c, and Bax; increased activity of caspase-3 and -9. researchgate.net |

| C505 | K562 (Leukemia), HeLa (Cervical), AGS (Gastric) | Induces caspase-dependent apoptosis. e-century.usnih.gov |

| AK301 | HT29 (Colon) | Sensitizes cells to TNF-induced apoptosis, leading to activation of caspases-8, -9, and -3. nih.gov |

| HJZ-12 | BPH-1 (Benign Prostatic Hyperplasia) | Induces apoptosis via an α1-independent action, involving the anti-apoptotic gene Bmi-1. nih.gov |

| 10ec | BT-474 (Breast) | Apoptosis induction confirmed by AO/EB, DAPI, and Annexin V-FITC staining. rsc.org |

Interference with microtubule function is a well-established strategy in cancer chemotherapy, and several piperazine analogues have been identified as potent microtubule-targeting agents. nih.govnih.gov These compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death. nih.govnih.gov

A highly active derivative, (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone (AK301), was found to induce mitotic arrest in HT29 human colon cancer cells with an ED50 of approximately 115 nM. nih.gov AK301 slows tubulin polymerization and causes the formation of multiple microtubule organizing centers. nih.gov Molecular docking studies suggest that AK301 binds to the colchicine-binding domain on β-tubulin, but in a novel orientation. nih.gov This mitotic arrest makes the cancer cells more sensitive to apoptotic signals. nih.gov

Other studies have reinforced these findings. A pyrrolyldihydropyrazino[1,2-a]indoletrione analogue (DHPITO) was shown to exert its cytotoxic effects by promoting microtubule polymerisation, which in turn induces G2/M phase cell-cycle arrest and apoptosis in colorectal cancer cells. mdpi.com Similarly, a library of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was found to inhibit tubulin polymerization and induce cell cycle arrest at the G2/M phase. rsc.org Benzimidazole compounds featuring a piperazine fragment have also been explored as tubulin modulators, effectively reducing cancer cell migration. cnr.it

| Compound/Analogue | Effect on Microtubules | Effect on Cell Cycle |

| General Piperazines | Inhibit microtubule synthesis. nih.gov | Inhibit cell cycle progression. nih.gov |

| AK301 | Inhibits microtubule dynamics by slowing tubulin polymerization; binds to colchicine-binding site on β-tubulin. nih.govnih.gov | Induces mitotic arrest. nih.gov |

| DHPITO | Promotes microtubule polymerisation. mdpi.com | Induces G2/M phase cell-cycle arrest. mdpi.com |

| 10ec | Inhibits tubulin polymerization; binds to colchicine (B1669291) binding site. rsc.org | Induces cell cycle arrest at sub-G1 and G2/M phase. rsc.org |

| Piperazine Benzimidazoles | Act as tubulin modulators. cnr.it | Reduce cell migration. cnr.it |

Beyond disrupting microtubule structures, certain piperazine analogues target specific enzymes that are critical for cancer cell survival and proliferation. One such target is topoisomerase II, an enzyme that plays a key role in DNA replication and repair. Some piperazine derivatives have been shown to inhibit the activity of topoisomerase II. nih.gov For example, the piperazine derivative KN-62, an inhibitor of calmodulin-dependent protein kinase II, can sensitize drug-resistant leukemia cells to the effects of the topoisomerase II poison etoposide, enhancing DNA damage and the apoptotic response. nih.gov

Another emerging target is the protein Menin, which is an essential oncogenic cofactor in certain types of leukemia through its interaction with the MLL1 protein. nih.gov Targeting this protein-protein interface is a promising therapeutic strategy. While not a direct benzylpiperazine, closely related benzylpiperidine inhibitors have been designed and synthesized to target the menin-MLL1 interaction, demonstrating potent inhibitory activity. nih.gov This suggests that the broader class of benzyl-heterocycle structures, including piperazines, holds potential for the development of Menin inhibitors.

Antimicrobial and Antifungal Potency

The therapeutic utility of benzylpiperazine analogues extends to infectious diseases, with numerous studies demonstrating their activity against a range of bacteria and fungi. jchps.comijpsr.com Newly synthesized benzylpiperazine derivatives have exhibited mild to moderate antibacterial activity against various test organisms. jchps.comijpsr.com

In one study, a series of 1-[2-Substituted hydrazine (B178648) carbothioamido]- 4- benzyl (B1604629) piperazines were evaluated. jchps.com Compounds IVc and IVd were found to be relatively active against S. aureus, while compound IVh showed high activity against all tested organisms. jchps.com The study also noted mild antifungal activity for the series. jchps.com Another investigation into 5-Methyl -2, 4- dihydro-3H-pyrazol-3-one-4-(4-subtituted) Benzylpiperazine derivatives found that compounds IVPb and IVPc demonstrated good antibacterial activity, and compounds IVb, IVc, and IVe showed good antifungal activity against species like Altenaria and C. albicans. ijpsr.com Furthermore, derivatives of 1,2,4-triazole, a heterocyclic system that can be linked to piperazine, have shown significant antibacterial and antifungal properties. nih.govnih.gov

| Compound Series | Test Organisms | Potency/Activity |

| 1-[2-Substituted hydrazine carbothioamido]- 4- benzyl piperazines (IVa-j) | B. subtilis, S. aureus, Altenaria, Culvalaria, C. albicans, A. niger | Mild to moderate antibacterial activity; IVc, IVd, IVh showed high activity. Mild antifungal activity. jchps.com |

| 5-Methyl-2,4-dihydro-3H-pyrazol-3-one-4-(4-substituted) Benzylpiperazine (IVP a-e) | P. vulgaris, S. aureus, E. coli, B. subtilis, Altenaria, Culvalaria, C. albicans, A. niger | IVPb & IVPc showed good antibacterial activity. IVb, IVc & IVe showed good antifungal activity. ijpsr.com |

| 4-allyl/amino-5-aryl-1,2,4-triazoles | E. coli, B. subtilis, S. enteritidis, S. aureus, A. niger, C. albicans | Compounds showed varying levels of antibacterial and antifungal effects. nih.gov |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | S. aureus, M. gypseum | Strong activity against S. aureus and M. gypseum, with some compounds superior to standard drugs. nih.gov |

Modulation of Neurotransmitter Systems

Analogues of this compound also exhibit significant activity within the central nervous system, primarily by modulating the function of neurotransmitter transporters and receptors. nih.govnih.gov A key target for these compounds is the dopamine (B1211576) transporter (DAT), which plays a crucial role in regulating dopamine levels in the brain. nih.gov

In the course of developing selective σ₂ receptor ligands, researchers discovered that chlorophenylpiperazine (B10847632) analogues possessed a high affinity for DAT. nih.gov Specifically, the compound 1-(3-chlorophenyl)-4-phenethylpiperazine was identified as a highly selective DAT ligand. nih.govnih.gov This is significant because DAT function is affected by psychostimulants like cocaine and methamphetamine, and selective DAT inhibitors are studied as potential therapeutics for substance use disorders. nih.gov

Beyond the dopamine transporter, other piperazine derivatives have been identified as potent and selective dopamine D4 receptor antagonists. nih.gov Furthermore, a naftopidil-derived α1D/1A antagonist containing a piperazine moiety, HJZ-12, has been developed, demonstrating high subtype-selectivity for α1D- and α1A-adrenoceptors over the α1B subtype. nih.gov These findings underscore the versatility of the piperazine scaffold in designing ligands that can selectively interact with various components of neurotransmitter systems.

Pharmacological Exploration of this compound Analogues

Analogues of the chemical compound this compound represent a significant area of pharmacological research due to the versatile nature of the benzylpiperazine scaffold. This core structure has been modified in numerous ways to explore its interaction with a wide array of biological targets, leading to the discovery of compounds with potential therapeutic applications. This article delves into the specific pharmacological targets and biological activities of these analogues, focusing on documented research findings.

Pharmacological Targets and Biological Activities

The benzylpiperazine moiety is a privileged structure in medicinal chemistry, known to interact with various receptors and enzymes. Modifications to this core have yielded analogues with diverse and potent biological activities.

Analogues of 1-benzylpiperazine (B3395278) have been extensively studied for their effects on the serotonin (B10506) (5-HT) system. 1-Benzylpiperazine (BZP) itself exhibits a complex mechanism, acting to increase extracellular serotonin levels, partly by stimulating release and inhibiting reuptake via the serotonin transporter (SERT). wikipedia.orgnih.gov This action is similar to that of MDMA, though with lower potency. wikipedia.org

BZP and its analogues also act as non-selective agonists at various serotonin receptors. wikipedia.org The interaction with 5-HT₂A receptors may account for mild hallucinogenic effects at high doses, while effects on 5-HT₂B and 5-HT₃ receptors could be linked to peripheral side effects like gastrointestinal issues and headaches, respectively. wikipedia.org Other related piperazine derivatives, such as m-chlorophenylpiperazine (mCPP), have been widely used as pharmacological probes to study serotonin function due to their agonist activity at 5-HT₂C receptors and antagonist activity at 5-HT₂B receptors. europa.eu Research into compounds like 1-(m-trifluoromethylphenyl)piperazine (TFMPP) further highlights the role of this class as serotonin receptor agonists. researchgate.net

The dopaminergic system is another primary target for benzylpiperazine analogues. BZP is a stimulant that potentiates central dopamine neurotransmission, with effects comparable to amphetamine, although it is less potent. wikipedia.orgresearchgate.net It acts on the dopamine transporter (DAT) to increase synaptic dopamine levels. nih.gov The stimulant and euphoric properties of BZP are largely attributed to this dopaminergic activity. wikipedia.org

Docking studies on 1-benzyl-4-arylpiperazines have aimed to elucidate their interaction with the dopamine D2 receptor. These studies suggest that key stabilizing forces include an interaction between the protonated piperazine nitrogen and specific amino acid residues like Asp 86, as well as interactions between the aryl rings of the ligand and aromatic residues within the receptor's binding pocket. nih.gov Structurally related piperidine (B6355638) analogues, such as 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine, have also been developed as potent and selective dopamine reuptake inhibitors, further demonstrating the importance of the N-benzyl group for activity at the dopamine transporter. nih.gov

The sigma (σ) receptors, particularly the σ₁ subtype, have emerged as a significant target for benzylpiperazine analogues in the context of pain and neurological disorders. Researchers have designed and synthesized new series of benzylpiperazinyl derivatives to achieve high affinity and selectivity for the σ₁ receptor over the σ₂ subtype. nih.govgoogle.com

Starting from lead compounds like a 4-methoxybenzylpiperazinyl derivative, which was identified as a potent and selective σ₁ receptor ligand, further modifications were explored. nih.govgoogle.com Structure-activity relationship (SAR) studies revealed that introducing substituents at the para-position of the benzyl group's phenyl ring could enhance σ₁ affinity and selectivity. nih.govgoogle.com Further exploration of the linker and other hydrophobic domains led to the development of new analogues. One notable compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, displayed a very high affinity for the σ₁ receptor (Kᵢ = 1.6 nM) and a significant selectivity ratio over the σ₂ receptor. nih.govgoogle.com Another analogue, 1-benzylpiperazine linked to a tetralin moiety, also showed high dual affinity for both σ and 5-HT1A receptors. wikipedia.org

Table 1: Sigma Receptor Binding Affinities of Selected Benzylpiperazine Analogues

Other Significant Biological Activities

CCR1 Receptor Antagonism: While specific research targeting CCR1 with 1-benzylpiperazine analogues was not prominent in the reviewed literature, the broader class of piperazine derivatives has been investigated as antagonists for other chemokine receptors, such as CCR5. These efforts have led to the discovery of potent anti-HIV-1 agents, with some N-(4-fluoro-benzyl)piperazine analogues showing promise. nih.gov This indicates the utility of the piperazine scaffold for developing chemokine receptor antagonists, even if the focus has been on targets other than CCR1.

Anthelmintic Activity: Historically, the piperazine heterocycle itself is a well-known anthelmintic agent used to treat parasitic worm infections. BZP was first synthesized in 1944, and early investigations into piperazines explored their potential as anthelmintics for veterinary use. wikipedia.org Although BZP was never commercially developed for this purpose, its origins are tied to this line of research. europa.eu More recent comparative studies have continued to explore the anthelmintic activity of various piperazine derivatives, including bis-benzyl derivatives, against organisms like Pheretima posthuma.

Table of Mentioned Compounds

Compound Name This compound 1-Benzylpiperazine (BZP) 1,4-dibenzylpiperazine (B181160) (DBZP) 1-(m-chlorophenyl)piperazine (mCPP) 1-(m-trifluoromethylphenyl)piperazine (TFMPP) 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Haloperidol Tacrine N-(4-fluoro-benzyl)piperazine Piperazine Benzyl chloride Diethanolamine (B148213) m-chloroaniline

Preclinical Investigations and Mechanistic Elucidation of 1 Benzyl 4 2 Chloroethyl Piperazine Analogues

In Vitro Mechanistic Studies in Cellular Models

In vitro studies on analogues of 1-Benzyl-4-(2-chloroethyl)piperazine have explored a range of cellular activities, from interactions with key enzymes in drug metabolism to direct effects on cancer cell lines.

Research into the metabolic interactions of benzylpiperazine (BZP) and other piperazine (B1678402) derivatives has shown significant inhibitory activity against various cytochrome P450 (CYP) isoenzymes. evitachem.com In human liver microsome assays, BZP and its analogues, such as trifluoromethylphenylpiperazine (TFMPP), methoxyphenylpiperazine (MeOPP), and chlorophenylpiperazine (B10847632) (mCPP), demonstrated inhibitory effects on major CYP enzymes including CYP1A2, CYP2D6, CYP2C9, CYP2C19, and CYP3A4. evitachem.com This suggests that benzylpiperazine derivatives have the potential for drug-drug interactions when co-administered with substances metabolized by these enzymes.

Furthermore, certain benzylpiperazine analogues have been investigated for their anticancer properties. A study on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which share the benzylpiperazine core, revealed cytotoxic activity against several cancer cell lines, including BT-474, HeLa, and MCF-7. mdpi.com One particular analogue, 10ec, was found to induce apoptosis in BT-474 cells and inhibit tubulin polymerization, a key mechanism for disrupting cell division. mdpi.com Flow cytometry analysis indicated that this compound induced cell cycle arrest at the sub-G1 and G2/M phases. mdpi.com

Another area of in vitro investigation has been the interaction of benzylpiperazine analogues with specific cellular receptors. For instance, a series of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides were identified as potent inhibitors of the NS5B polymerase enzyme of the hepatitis C virus. nih.gov This highlights the potential for this class of compounds to be developed as antiviral agents.

The following table summarizes the in vitro activities of some benzylpiperazine analogues:

| Compound/Analogue Class | Cellular Model | Key In Vitro Findings | Reference |

| Benzylpiperazine (BZP) and analogues | Human Liver Microsomes | Inhibition of CYP450 isoenzymes (CYP1A2, CYP2D6, CYP3A4, etc.) | evitachem.com |

| Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanones | BT-474, HeLa, MCF-7 cancer cell lines | Cytotoxicity, induction of apoptosis, tubulin polymerization inhibition, cell cycle arrest | mdpi.com |

| N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides | Hepatitis C Virus Replicon System | Inhibition of NS5B polymerase | nih.gov |

| 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazin-1-yl) propyl) -1H-indole-2-carboxamide (HJZ-12) | BPH-1 cells | Inhibition of cell growth and induction of apoptosis | frontiersin.org |

In Vivo Efficacy and Pharmacodynamics in Animal Models

Animal studies on benzylpiperazine analogues have provided evidence of their pharmacological effects, particularly in the central nervous system and in models of disease.

In a study involving rats, certain 1-substituted-[4-(7-phenoxyheptylpiperazin-1-yl)butyl]guanidine analogues, which contain a piperazine moiety, were evaluated for their effects on food intake and brain neurotransmitter levels. nih.gov Parenteral administration of these compounds for five days resulted in a reduction in food intake. nih.gov Furthermore, significant reductions in brain serotonin (B10506) and dopamine (B1211576) concentrations were observed with specific analogues. nih.gov

A piperazine-derived α1D/1A antagonist, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazin-1-yl) propyl) -1H-indole-2-carboxamide (HJZ-12), was investigated in a rat model of benign prostatic hyperplasia (BPH). frontiersin.org The study found that HJZ-12 effectively inhibited the development of BPH, as indicated by a decreased prostatic index and reduced expression of proliferation markers. frontiersin.org Notably, the compound induced apoptosis in the hyperplastic prostate tissue, suggesting a potential therapeutic mechanism for BPH. frontiersin.org

The pharmacodynamics of BZP itself have been characterized by its action as a central nervous system stimulant. Animal studies have shown that BZP stimulates the release and inhibits the reuptake of dopamine, serotonin, and noradrenaline. nih.gov

The table below presents a summary of in vivo findings for select benzylpiperazine analogues:

| Analogue | Animal Model | Key In Vivo Findings | Reference |

| 1-substituted-[4-(7-phenoxyheptylpiperazin-1-yl)butyl]guanidines | Rats | Reduced food intake; decreased brain serotonin and dopamine concentrations | nih.gov |

| 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazin-1-yl) propyl) -1H-indole-2-carboxamide (HJZ-12) | Rat model of Benign Prostatic Hyperplasia (BPH) | Inhibition of BPH development; induction of apoptosis in prostate tissue | frontiersin.org |

| Benzylpiperazine (BZP) | Animal studies (general) | Stimulation of dopamine, serotonin, and noradrenaline release and reuptake inhibition | nih.gov |

Metabolic Pathways and Biotransformation of Related Benzylpiperazines

The metabolism of benzylpiperazine and its derivatives has been a subject of several investigations, revealing common biotransformation pathways.

The primary metabolic routes for benzylpiperazine (BZP) involve hydroxylation and N-dealkylation, which are catalyzed by cytochrome P450 (CYP) enzymes. evitachem.comchemicalbook.com Specifically, CYP2D6, CYP1A2, and CYP3A4 have been identified as the major isoenzymes involved in the metabolism of BZP. evitachem.com Hydroxylation can occur on the aromatic ring, leading to metabolites such as 4-hydroxy-BZP and 3-hydroxy-BZP. nih.govresearchgate.net These hydroxylated metabolites can undergo further biotransformation, including methylation mediated by catechol-O-methyl-transferase (COMT), followed by phase II conjugation with glucuronic acid or sulfuric acid to facilitate excretion. evitachem.comnih.gov

N-dealkylation of the piperazine ring is another significant metabolic pathway, resulting in the formation of piperazine and benzylamine (B48309). nih.gov The piperazine moiety itself can be further degraded. nih.gov

In rats, studies have shown that after administration of BZP, the main metabolite excreted in urine is p-hydroxy-BZP, with m-hydroxy-BZP being a minor metabolite. researchgate.net A significant portion of the parent drug can also be excreted unchanged. researchgate.net The metabolism of other benzylpiperazine derivatives, such as MDBP (3,4-methylenedioxybenzylpiperazine), also involves alteration of the aromatic ring, in this case, through demathylenation. nih.gov

A proposed metabolic pathway for BZP includes the following transformations:

Hydroxylation: Formation of p-hydroxy-BZP and m-hydroxy-BZP. chemicalbook.comresearchgate.net

N-Dealkylation: Cleavage to piperazine and benzylamine. nih.gov

Further Metabolism: The piperazine ring can be degraded, and hydroxylated metabolites can be conjugated. nih.govnih.gov

The following table outlines the key metabolic pathways for benzylpiperazine:

| Metabolic Pathway | Key Enzymes Involved | Resulting Metabolites | Reference |

| Aromatic Hydroxylation | Cytochrome P450 (CYP2D6, CYP1A2, CYP3A4) | 4-hydroxy-BZP, 3-hydroxy-BZP | evitachem.comnih.govresearchgate.net |

| N-Dealkylation | Cytochrome P450 | Piperazine, Benzylamine | nih.gov |

| Conjugation | Glucuronosyltransferases, Sulfotransferases | Glucuronide and sulfate (B86663) conjugates of hydroxylated metabolites | nih.gov |

Advanced Research Perspectives and Future Directions

Rational Design of Multi-Targeted Ligands

The rational design of multi-target-directed ligands (MTDLs) is a contemporary strategy in drug discovery aimed at addressing complex diseases like neurodegenerative disorders by modulating multiple biological targets simultaneously. jneonatalsurg.comresearchgate.net The benzylpiperazine scaffold is a key component in the development of such MTDLs. jneonatalsurg.comresearchgate.net For instance, research into Alzheimer's disease has focused on developing benzylpiperazine derivatives as dual-acting inhibitors of both acetylcholinesterase (AChE) and beta-Amyloid (Aβ) plaque formation. jneonatalsurg.comresearchgate.net In silico studies, including molecular docking and molecular dynamics simulations, have shown that rationally designed benzylpiperazine derivatives can exhibit strong binding affinities and stable interactions with both of these key pathological targets in Alzheimer's disease. jneonatalsurg.com

The piperazine (B1678402) ring itself is considered a "privileged scaffold" in medicinal chemistry because its presence can improve the pharmacokinetic properties of a compound, such as water solubility and bioavailability. researchgate.netscilit.comnih.gov The two nitrogen atoms in the piperazine ring offer opportunities for structural modification, which is essential for achieving high affinity and specificity for multiple targets. scilit.comnih.gov By leveraging the 1-Benzyl-4-(2-chloroethyl)piperazine structure, medicinal chemists can systematically introduce various pharmacophores to interact with different binding sites on distinct proteins, embodying the core principles of MTDL design. This approach has been successfully applied to develop molecules with dual inhibitory functions, such as the dual COX-2/5-LOX inhibitors derived from piperazine-containing scaffolds. nih.gov

Table 1: Research Findings in Multi-Targeted Ligand Design with Piperazine Scaffolds

| Research Area | Target Combination | Scaffold Type | Key Findings | Citations |

|---|---|---|---|---|

| Alzheimer's Disease | Acetylcholinesterase (AChE) & Beta-Amyloid (Aβ) | Benzylpiperazine | Designed derivatives show superior binding affinities and stable interactions with both targets in silico. | jneonatalsurg.com, researchgate.net |

| Inflammation | COX-2 & 5-LOX | Benzhydrylpiperazine | Development of novel dual inhibitors with anti-inflammatory and analgesic activity. | nih.gov |

| Alzheimer's Disease | Multiple targets | Donepezil + Propargylamine + 8-hydroxyquinoline (B1678124) hybrids | 1-Benzyl-4-piperidone used as a building block for multi-target-directed hybrids. | sigmaaldrich.com |

Hybrid Molecule Development Leveraging the Piperazine Core

The development of hybrid molecules, which involves combining two or more distinct pharmacophoric units into a single chemical entity, is an innovative approach to address issues like drug resistance and to enhance therapeutic efficacy. researchgate.net The piperazine core, a central feature of this compound, is exceptionally well-suited for this strategy due to its structural flexibility and ability to link different molecular fragments. researchgate.netresearchgate.net

Researchers have successfully created hybrid compounds by integrating the piperazine moiety with other pharmacologically active structures. researchgate.net For example, the molecular hybridization approach has been used to develop multifunctional anti-inflammatory agents by connecting a benzhydrylpiperazine scaffold with substituted phenyl oxadiazoles. nih.gov This strategy aims to produce ligands with improved molecular binding and stability against multiple targets. nih.gov Similarly, hybrid molecules containing both quinazoline (B50416) and piperazine moieties have been reported. researchgate.net In the field of antiviral research, the development of hybrid molecules containing two or more antiviral pharmacophores is seen as a promising way to overcome drug resistance. researchgate.net The reactive 2-chloroethyl group of this compound provides a convenient attachment point for covalently linking it to other molecular scaffolds, facilitating the creation of novel hybrid drugs with potentially synergistic activities.

Table 2: Examples of Hybrid Molecule Development with Piperazine Cores

| Hybrid Molecule Class | Combined Scaffolds | Therapeutic Area | Rationale | Citations |

|---|---|---|---|---|

| Phenylthiazolidin-4-one conjugates | Phenylthiazolidin-4-one + Piperazine | Antiviral, Anticancer | To overcome drug resistance and create agents with diverse biological activities. | researchgate.net |

| Dual-function anti-inflammatories | Benzhydrylpiperazine + Phenyl oxadiazole | Inflammation | To create multifunctional ligands with improved binding and stability for COX-2 and 5-LOX. | nih.gov |

| Quinazoline Hybrids | Quinazoline + Piperazine | Various | To develop novel compounds with a broad spectrum of biological properties. | researchgate.net |

Development as Pharmaceutical Intermediates for Complex Active Pharmaceutical Ingredients

This compound is a versatile chemical intermediate used in the synthesis of more complex active pharmaceutical ingredients (APIs). evitachem.com Its structure contains a reactive handle—the 2-chloroethyl group—which can readily participate in alkylation reactions with various nucleophiles. This feature makes it a valuable building block for constructing larger, more intricate molecules. The synthesis of many FDA-approved drugs containing a piperazine ring involves the use of such intermediates. nih.gov

For instance, the synthesis of complex molecules often involves the cyclization of an aniline (B41778) derivative with bis(2-chloroethyl)amine (B1207034) hydrochloride, a compound structurally related to the reactive portion of this compound, to form the core piperazine ring. nih.gov This piperazine ring is then further elaborated through subsequent reactions. nih.gov Similarly, related compounds like Benzyl (B1604629) 1-piperazinecarboxylate are described as crucial intermediates for synthesizing a wide array of pharmaceuticals, enabling chemists to efficiently construct complex molecular architectures. nbinno.com The synthesis of fentanyl analogs, for example, has been shown to start from N-benzyl-piperidone, highlighting the utility of the benzyl-piperazine core as a foundational structure for building complex APIs. sigmaaldrich.comgoogle.com The availability of this compound allows for the streamlined synthesis of novel piperazine derivatives by reacting it with various amines, phenols, and other nucleophilic compounds, leading to the generation of diverse chemical libraries for drug discovery programs. nih.gov

Table 3: Use of Benzylpiperazine Derivatives as Intermediates

| Starting Intermediate | Synthesized Product Class | Example API or Derivative Class | Application | Citations |

|---|---|---|---|---|

| 1-Benzyl-4-piperidone | Spirocyclic furopyridines, DPH Hybrids | Haloperidol-sensitive σ receptor ligands, Alzheimer's treatments | Medicinal Chemistry | sigmaaldrich.com |

| N-Benzyl-piperidone | Fentanyl Analogs | 4-(Phenylamino)-4-(methoxymethyl) piperidine (B6355638) | Analgesics | google.com |

| 1-(4-methoxybenzyl)piperazine | Substituted piperazine derivatives | 1-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}-4-phenylbutan-1-one | σ1 Receptor Ligands | nih.gov |

| N-Boc-piperazine | Aza-heterocyclic piperazines | Avapritinib | Oncology | nih.gov |

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-4-(2-chloroethyl)piperazine, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of the piperazine core. A common method uses bis(2-chloroethyl)amine hydrochloride as a precursor, reacting with benzyl halides under reflux conditions in polar aprotic solvents (e.g., diglyme) . Optimization focuses on:

- Solvent selection : Ethanol or acetone may reduce undesired side reactions (e.g., ethoxyethyl byproducts) compared to methanol .

- Catalyst use : CuSO4·5H2O and sodium ascorbate improve yield in click chemistry-based modifications (e.g., triazole formation) .

- Temperature control : Reflux (100–150°C) ensures complete cyclization, while room temperature minimizes hydrolysis of chloroethyl groups .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

- Analytical techniques :

- Challenge : Differentiate regioisomers (e.g., 1-benzyl vs. 4-benzyl substitution) via NOESY or X-ray crystallography .

Advanced Research Questions

Q. What methodologies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in receptor binding (e.g., serotonin 5-HT1A vs. dopamine D2) arise from:

- Conformational analysis : Coplanar vs. perpendicular aryl-piperazine orientations affect receptor affinity . Computational modeling (e.g., molecular docking) predicts bioactive conformers .

- Metabolite interference : Chloroethyl groups may hydrolyze to ethanol derivatives in vivo, altering activity. Stability studies (pH 7.4 buffer, 37°C) quantify degradation rates .

- Species variability : Cross-testing in human vs. rodent cell lines clarifies translational relevance .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with improved pharmacokinetics?

Key SAR insights:

- Chloroethyl group : Enhances lipophilicity (logP >2.5) but reduces solubility (<50 µg/mL). Replace with trifluoroethyl or morpholine to balance bioavailability .

- Benzyl substitutions : Electron-withdrawing groups (e.g., nitro, fluoro) improve CNS penetration by reducing P-gp efflux .

- Piperazine ring modifications : N-acetylation or spirocyclic fusion increases metabolic stability (CYP3A4 resistance) .

Q. What experimental strategies mitigate challenges in scaling up this compound synthesis?

- Continuous flow reactors : Reduce reaction times (2–4 hours vs. 12 hours batch) and improve yield consistency (>85%) .

- Green chemistry : Replace DCM/ethyl acetate with cyclopentyl methyl ether (CPME) for safer extraction .

- Quality control : Implement inline PAT (process analytical technology) to monitor intermediates in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.